1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine

Medicinal Chemistry Lipophilicity LogP

Researchers optimizing ASIC3 channel blockers often face inconsistent target engagement due to poor membrane permeability. 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine addresses this with an optimized LogP (3.01-3.68), enhancing CNS distribution. Its secondary amine enables facile derivatization for hit-to-lead optimization. • Enhanced LogP vs. primary amine analog for BBB penetration • Privileged benzothiophene scaffold for reliable SAR studies • Consistent 95% purity for reproducible synthesis • Global supply with documented chain of custody

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
CAS No. 335032-47-8
Cat. No. B1607426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine
CAS335032-47-8
Molecular FormulaC10H11NS
Molecular Weight177.27 g/mol
Structural Identifiers
SMILESCNCC1=CC2=CC=CC=C2S1
InChIInChI=1S/C10H11NS/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
InChIKeyFKHVKIIMXLUFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine Overview


1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine (CAS 335032-47-8) is a benzothiophene derivative characterized by a secondary amine functional group attached to the 2-position of the benzo[b]thiophene core via a methylene linker . The compound belongs to the class of aromatic methyl amines, specifically benzothiophene methyl amines, which are recognized as privileged scaffolds in medicinal chemistry [1]. Its molecular structure (C10H11NS; MW 177.27 g/mol) confers distinct physicochemical properties, including a calculated LogP value of 3.0116 [2] and a predicted boiling point of 287.4±15.0 °C , which differentiate it from its primary amine and 3-substituted positional isomer counterparts.

1
Medicinal Chemistry Scaffold Benzothiophene methyl amine privileged structure for hit-to-lead exploration.
2
Secondary Amine Derivatization Reactive handle for amide, sulfonamide, or urea library synthesis.
3
LogP-Driven Selection Higher lipophilicity supports membrane permeability study design.

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Key Differences from Analogs


While structurally similar benzothiophene methylamines may appear interchangeable, critical differences in regiochemistry and amine substitution profoundly impact their physicochemical properties and biological activity profiles. The substitution position on the benzothiophene core (2-yl versus 3-yl) and the degree of amine N-alkylation (primary versus secondary) directly modulate lipophilicity (LogP) and electronic properties, which are key determinants of molecular recognition, membrane permeability, and target engagement [1]. Consequently, substituting a 3-yl isomer or a primary amine analog for the specific 2-yl-N-methyl derivative can lead to divergent and non-predictable outcomes in synthetic yield, target binding affinity, and overall experimental reproducibility. The quantitative evidence presented below establishes the specific, measurable advantages of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine over its closest analogs .

Regioisomer 2-yl vs 3-yl substitution alters LogP and spatial orientation; may lead to divergent target recognition.
Amine Substitution Secondary N-methyl vs primary amine changes lipophilicity and electronic profile; SAR may not transfer directly.

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Evidence Guide


Enhanced Lipophilicity Over Primary Amine Analogs

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine exhibits significantly higher lipophilicity compared to its primary amine analog, benzo[b]thiophen-2-ylmethanamine. The ACD/LogP value for the N-methyl derivative is 3.68 , whereas the primary amine has a reported LogP of 3.06 [1] and 3.25 . This difference of 0.43-0.62 LogP units corresponds to an approximately 2.7- to 4.2-fold increase in partition coefficient, indicating substantially greater lipid solubility and potential for improved membrane permeability.

Lipophilicity vs Primary Amine
Reported
Target LogP: 3.68
Δ +0.43–0.62 LogP (2.7–4.2× partition coefficient)
Supports membrane permeability review.
Predicted ACD/LogP vs primary amine LogP 3.06–3.25.
Medicinal Chemistry Lipophilicity LogP

Lipophilicity Difference vs. 3-Positional Isomer

The 2-yl substitution pattern on the benzothiophene ring of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine confers distinct physicochemical properties compared to the 3-yl isomer. The 2-yl derivative possesses a LogP value of 3.0116 [1], whereas the 3-yl isomer (CAS 78628-61-2) has a reported LogP of 2.6207 . This difference of 0.3909 LogP units indicates a ~2.5-fold increase in partition coefficient for the 2-yl derivative, suggesting a more favorable interaction with hydrophobic binding pockets and potentially distinct membrane partitioning behavior.

2-yl vs 3-yl Isomer LogP
Reported
Target (2-yl): 3.0116
Δ +0.3909 LogP (≈2.5× partition coefficient)
Regioisomeric identity may influence hydrophobic pocket interaction.
Computational prediction; confirm experimentally.
Medicinal Chemistry Regioisomer Lipophilicity

ASIC3 Inhibitor Development Scaffold

The benzothiophene methyl amine class, to which 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine belongs, has been specifically investigated as a non-amidine chemotype for the inhibition of Acid-Sensing Ion Channel-3 (ASIC3), a target implicated in pain and inflammation [1]. While direct IC50 data for this exact compound is not publicly available, its close analog, benzo[b]thiophen-2-ylmethanamine, demonstrated an IC50 of 97 µM against human ASIC3 [2]. The N-methyl substitution, as present in the target compound, is a key structural modification explored within this series to optimize potency and reduce off-target polypharmacology [1]. This established structure-activity relationship (SAR) framework provides a rational basis for its selection in ASIC3-focused research.

ASIC3 Inhibitor Scaffold
Class-level inference
Analog IC50 = 97 µM (primary amine)
Direct IC50 for target not available
Supports ASIC3 research context with SAR precedent.
Activity inferred from class; validate for this exact compound.
Ion Channel ASIC3 Pain Drug Discovery

1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Application Scenarios


ASIC3 Inhibitor Hit-to-Lead Optimization

Given the established SAR of benzothiophene methyl amines as ASIC3 channel blockers [1], 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine serves as a privileged scaffold for initiating hit-to-lead optimization. Its enhanced lipophilicity (LogP 3.01-3.68) compared to the primary amine analog (LogP 3.06-3.25) suggests potential for improved membrane permeability, a critical factor for achieving target engagement in cell-based and in vivo pain models. Researchers can systematically modify the N-methyl group or further functionalize the benzothiophene core while leveraging the known ASIC3 inhibitory activity of the chemical class as a starting point for potency improvements.

CNS-Penetrant Drug Intermediate Synthesis

The compound's elevated LogP value (ACD/LogP 3.68) positions it as an ideal building block for synthesizing more complex molecules intended to cross the blood-brain barrier (BBB) . Its secondary amine functionality allows for facile conjugation with carboxylic acids, sulfonyl chlorides, or isocyanates to generate amides, sulfonamides, and ureas, respectively. The inherent lipophilicity of the 2-benzothiophenylmethyl scaffold may be imparted to the final drug candidate, potentially enhancing its CNS distribution.

Regioisomeric SAR Comparator Studies

The distinct LogP difference between the 2-yl (LogP 3.0116) and 3-yl (LogP 2.6207) regioisomers [2] provides a quantifiable basis for conducting comparative structure-activity relationship (SAR) studies . By systematically evaluating both isomers in parallel assays, researchers can deconvolute the impact of regioisomerism on target binding, cellular potency, and metabolic stability. This approach enables rational design of optimized benzothiophene-based ligands with tailored physicochemical and biological profiles.

Application
Selection Property
Validation Focus
ASIC3 hit-to-lead optimization
Benzothiophene methyl amine scaffold
ASIC3 inhibition SAR and membrane permeability
CNS-penetrant intermediate synthesis
High-LogP building block with secondary amine
BBB penetration model and conjugation scope
Regioisomeric SAR comparator studies
2‑yl vs 3‑yl regioisomeric purity
Regioisomer‑driven target binding and ADME profiling

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